2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine
Description
2-(5-Methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine is a heteroaromatic compound featuring a central pyridine ring substituted at positions 2, 4, and 4. Key structural attributes include:
- Position 2: A 5-methylpyridin-2-yl group, introducing steric bulk and electron-withdrawing effects from the pyridine nitrogen.
- Position 4: A nitro group (–NO₂), a strong electron-withdrawing substituent that enhances electrophilic character and influences redox properties.
Properties
Molecular Formula |
C16H12N4O2 |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C16H12N4O2/c1-11-5-6-14(18-10-11)16-9-12(20(21)22)8-15(19-16)13-4-2-3-7-17-13/h2-10H,1H3 |
InChI Key |
CMHMHIQQUZIFAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve continuous flow systems using catalysts such as Raney nickel to facilitate the reactions .
Chemical Reactions Analysis
2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyridine derivatives from the evidence, focusing on substituent effects, synthetic strategies, and inferred properties.
Structural and Functional Group Comparisons
Table 1: Substituent and Functional Group Analysis
Key Observations :
Electron-Deficient vs. Electron-Rich Cores: The target compound’s nitro group (–NO₂) creates a highly electron-deficient aromatic system, contrasting with the electron-donating amino (–NH₂) group in Compound 33 . This difference would influence reactivity in electrophilic substitution or coordination chemistry. The furyl group in the analog from introduces heteroatom diversity but reduces basicity compared to pyridyl substituents .
The methylthio-butyl chain in Compound 33 enhances lipophilicity, whereas the target compound’s pyridyl groups may improve aqueous solubility relative to purely phenyl-substituted analogs .
Key Observations :
- Nitro Group Introduction: The target compound’s nitro group likely requires regioselective nitration, a process sensitive to directing effects. In contrast, amino groups (e.g., Compound 33) are introduced via deprotection of intermediates like pyrrole-protected precursors .
- Heterocycle Coupling : The furyl and pyridyl groups in analogs from suggest Suzuki-Miyaura or Ullmann coupling strategies, which may also apply to the target compound’s synthesis .
Table 3: Property Comparison Based on Substituents
Key Observations :
- The nitro group in the target compound reduces aqueous solubility compared to amino-substituted analogs but enhances thermal stability due to resonance stabilization.
Biological Activity
The compound 2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine is a member of the pyridine family, which has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, supported by case studies and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 258.25 g/mol. Its structure features multiple nitrogen atoms within the pyridine rings, contributing to its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit significant biological activities. The following sections detail specific areas of biological activity associated with this compound.
1. Antimicrobial Activity
Studies have demonstrated that pyridine derivatives can possess antimicrobial properties. For instance, a study highlighted the efficacy of related compounds in inhibiting bacterial growth and demonstrated their potential as antimicrobial agents . The presence of nitro and pyridine groups is often linked to increased activity against various pathogens.
2. Antioxidant Activity
The antioxidant capacity of pyridine-based compounds has been explored in several studies. Compounds with similar structures have shown promise in scavenging free radicals and reducing oxidative stress . The mechanism typically involves the donation of electrons from the aromatic systems present in the structure.
3. Anticancer Activity
The anticancer potential of this compound has been a subject of investigation. Research on related compounds indicates that they can induce apoptosis in cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting strong cytotoxic effects .
Case Studies
Several case studies provide insight into the biological activity of similar compounds:
These studies collectively suggest that modifications to the pyridine structure can significantly impact biological activity.
Mechanistic Insights
The biological mechanisms underlying the activities of pyridine derivatives often involve:
- Inhibition of Enzymatic Pathways : Many pyridine derivatives inhibit key enzymes involved in cancer cell proliferation.
- Interaction with DNA : Some compounds intercalate DNA or bind to DNA repair proteins, disrupting cellular functions.
- Oxidative Stress Modulation : By acting as antioxidants, these compounds can modulate pathways related to oxidative stress, enhancing their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
